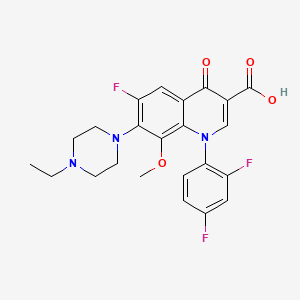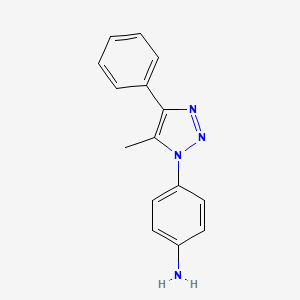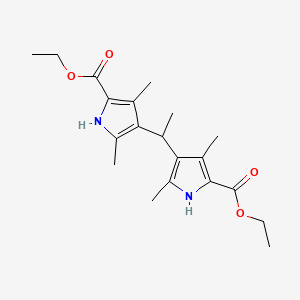
Diethyl 4,4'-ethane-1,1-diylbis(3,5-dimethyl-1h-pyrrole-2-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) is a synthetic organic compound characterized by its unique structure, which includes two pyrrole rings connected by an ethane bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine.
Formation of the Ethane Bridge: The ethane bridge is introduced by reacting the pyrrole rings with an appropriate ethane derivative under controlled conditions.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized pyrrole derivatives with various substituents.
科学研究应用
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Diethyl 4,4’-(ethene-1,2-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate): Similar structure but with an ethene bridge instead of an ethane bridge.
Diethyl 4,4’-(propane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate): Similar structure but with a propane bridge.
Uniqueness
Diethyl 4,4’-(ethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) is unique due to its specific ethane bridge, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications.
属性
CAS 编号 |
5432-35-9 |
|---|---|
分子式 |
C20H28N2O4 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
ethyl 4-[1-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-8-25-19(23)17-11(4)15(13(6)21-17)10(3)16-12(5)18(22-14(16)7)20(24)26-9-2/h10,21-22H,8-9H2,1-7H3 |
InChI 键 |
IZXQWLSNVFAETR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(C)C2=C(NC(=C2C)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


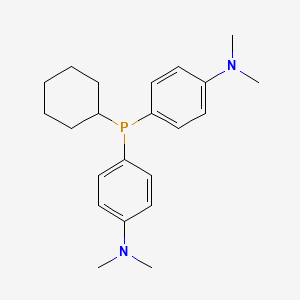
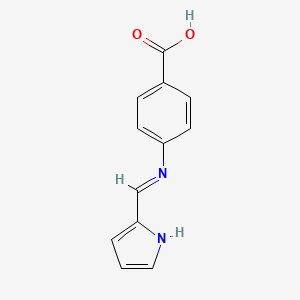
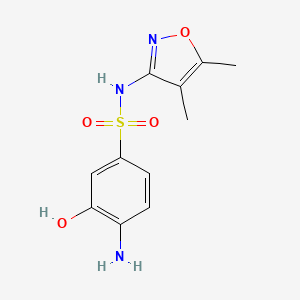
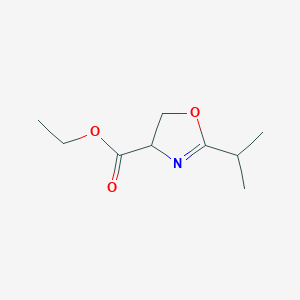


![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
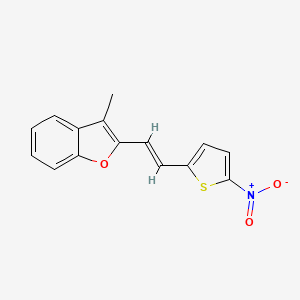
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
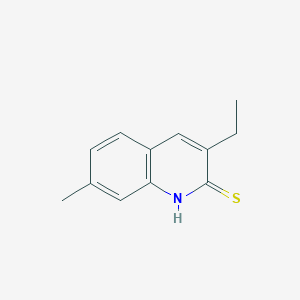

![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
